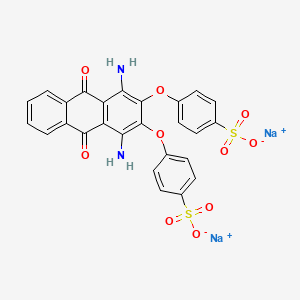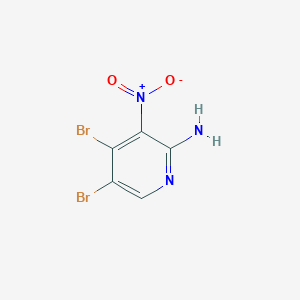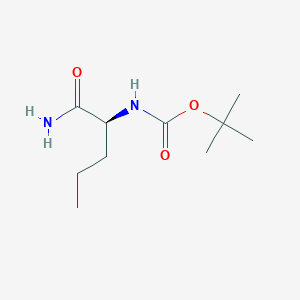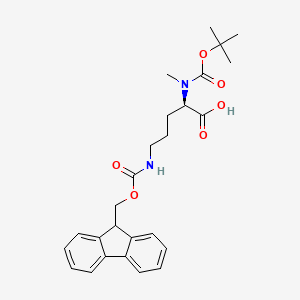
(2-Methylprop-1-en-1-yl)triphenylphosphonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride is a phosphonium salt that features a triphenylphosphonium group attached to a 2-methylprop-1-en-1-yl moiety. Compounds of this nature are often used in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in a polar solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction can be represented as: [ \text{Ph}_3\text{P} + \text{R-X} \rightarrow \text{Ph}_3\text{P-R}^+ \text{X}^- ] where ( \text{R} ) is the 2-methylprop-1-en-1-yl group and ( \text{X} ) is a halide such as chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Addition Reactions: The double bond in the 2-methylprop-1-en-1-yl group can undergo addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like hydroxide ions, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield new phosphonium salts, while addition reactions could result in saturated compounds.
Aplicaciones Científicas De Investigación
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mecanismo De Acción
The mechanism by which (2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride exerts its effects involves the interaction of the phosphonium group with various molecular targets. The positively charged phosphonium ion can interact with negatively charged species, facilitating various chemical transformations. The double bond in the 2-methylprop-1-en-1-yl group can also participate in reactions, adding to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methylprop-1-en-1-yl)triphenylphosphoniumbromide
- (2-Methylprop-1-en-1-yl)triphenylphosphoniumiodide
Uniqueness
(2-Methylprop-1-en-1-yl)triphenylphosphoniumchloride is unique due to its specific combination of a triphenylphosphonium group and a 2-methylprop-1-en-1-yl moiety. This combination imparts distinct reactivity and properties compared to other phosphonium salts.
Propiedades
Número CAS |
42855-48-1 |
|---|---|
Fórmula molecular |
C22H22ClP |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
2-methylprop-1-enyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H22P.ClH/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-18H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
UVCFWRQNVMXNAS-UHFFFAOYSA-M |
SMILES canónico |
CC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)

![L-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,anhydridewith2-methylpropylcarbonate](/img/structure/B13143585.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)





